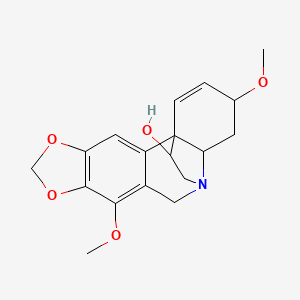

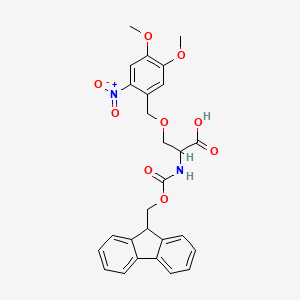

N-Fmoc-O-(4,5-dimethoxy-2-nitrobenzyl)-L-serine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Il est protégé par le groupe fluorenylméthyloxycarbonyle (Fmoc), qui est couramment utilisé dans la synthèse peptidique en phase solide en raison de sa stabilité et de sa facilité de suppression dans des conditions basiques douces. Le composé a une formule moléculaire de C27H26N2O9 et une masse moléculaire de 522,5 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de la N-Fmoc DMNB-L-sérine implique la protection du groupe amine de la sérine avec le groupe Fmoc. Cela peut être réalisé en faisant réagir l'amine avec du chlorure de fluorenylméthyloxycarbonyle (Fmoc-Cl) ou du carbonate de 9-fluorenylméthylsuccinimidyle (Fmoc-OSu) . La réaction se produit généralement en présence d'une base telle que le bicarbonate de sodium dans une solution aqueuse de dioxane .

Méthodes de production industrielle

L'approche générale implique des techniques de synthèse peptidique en phase solide à grande échelle, qui sont optimisées pour un rendement élevé et une pureté .

Analyse Des Réactions Chimiques

Types de réactions

La N-Fmoc DMNB-L-sérine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction : Des réactions de réduction peuvent être effectuées pour éliminer le groupe nitro, le convertissant en un groupe amine.

Substitution : Le groupe Fmoc peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels.

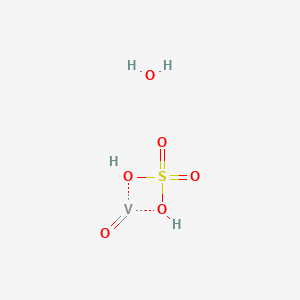

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Le groupe Fmoc est généralement éliminé à l'aide de la pipéridine dans le N,N-diméthylformamide (DMF).

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés protégés et déprotégés de la sérine, qui peuvent être utilisés ultérieurement dans la synthèse peptidique .

Applications de recherche scientifique

La N-Fmoc DMNB-L-sérine est principalement utilisée dans le domaine de la recherche protéomique. Ses applications incluent :

Synthèse peptidique : Elle est utilisée comme élément constitutif dans la synthèse de peptides et de protéines.

Développement de médicaments : Le composé est utilisé dans le développement de médicaments à base de peptides.

Biomatériaux : Il est utilisé dans la préparation d'hydrogels et d'autres biomatériaux pour le génie tissulaire et la délivrance de médicaments.

Études biologiques : Le composé est utilisé dans diverses études biologiques pour étudier les interactions et les fonctions des protéines.

Mécanisme d'action

Le mécanisme d'action de la N-Fmoc DMNB-L-sérine implique la protection du groupe amine de la sérine, ce qui empêche les réactions secondaires indésirables pendant la synthèse peptidique. Le groupe Fmoc est stable en conditions acides, mais peut être éliminé en conditions basiques, ce qui permet une déprotection sélective du groupe amine . Cette déprotection sélective est cruciale pour la synthèse pas à pas des peptides sur un support solide .

Applications De Recherche Scientifique

N-Fmoc DMNB-L-serine is primarily used in the field of proteomics research. Its applications include:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Drug Development: The compound is utilized in the development of peptide-based drugs.

Biomaterials: It is used in the preparation of hydrogels and other biomaterials for tissue engineering and drug delivery.

Biological Studies: The compound is employed in various biological studies to investigate protein interactions and functions.

Mécanisme D'action

The mechanism of action of N-Fmoc DMNB-L-serine involves the protection of the amino group of serine, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for the selective deprotection of the amino group . This selective deprotection is crucial for the stepwise synthesis of peptides on a solid support .

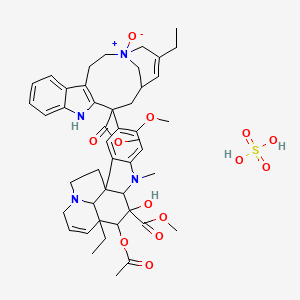

Comparaison Avec Des Composés Similaires

Composés similaires

N-Fmoc-L-sérine : Similaire à la N-Fmoc DMNB-L-sérine, mais dépourvue du groupe DMNB.

N-Fmoc-L-lysine : Un autre acide aminé protégé par le Fmoc utilisé dans la synthèse peptidique.

N-Fmoc-L-tyrosine : Utilisé dans la synthèse peptidique avec une chaîne latérale phénolique.

Unicité

La N-Fmoc DMNB-L-sérine est unique en raison de la présence du groupe DMNB, qui offre des options de fonctionnalisation supplémentaires et peut être utilisé pour des applications spécifiques dans la synthèse peptidique et les biomatériaux.

Propriétés

IUPAC Name |

3-[(4,5-dimethoxy-2-nitrophenyl)methoxy]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O9/c1-35-24-11-16(23(29(33)34)12-25(24)36-2)13-37-15-22(26(30)31)28-27(32)38-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-12,21-22H,13-15H2,1-2H3,(H,28,32)(H,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIDGZJCBUYWDB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)COCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)[N+](=O)[O-])OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)

![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-(4-nitrophenoxy)-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12292345.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)

![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)

![cyclo[DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg-DL-Arg]](/img/structure/B12292370.png)

![1,3-dimethyl-7-[2-oxo-2-[2-oxo-8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-3-yl]ethyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12292376.png)

![[(1R)-1-[(2S)-2-amino-3-phenylpropanamido]-3-methylbutyl]boronic acid](/img/structure/B12292412.png)

![2-Fluoro-6-azaspiro[3.5]nonane](/img/structure/B12292425.png)